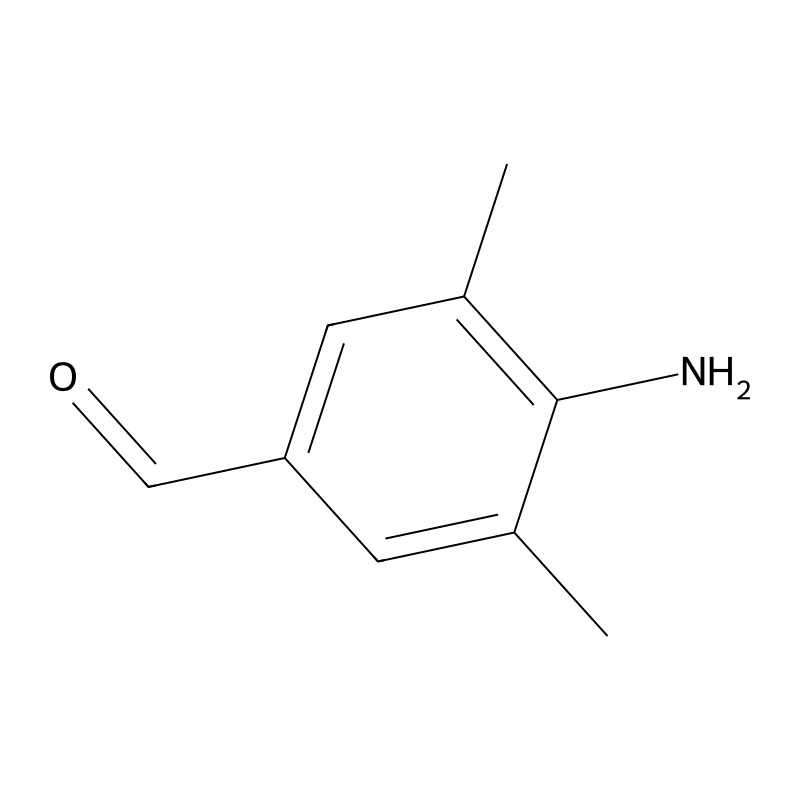

4-Amino-3,5-dimethylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Benzylic Oxidations and Reductions

Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of benzylic oxidations and reductions .

Summary of the Application: 4-Amino-3,5-dimethylbenzaldehyde can undergo benzylic oxidations and reductions. The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .

Methods of Application or Experimental Procedures: Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .

Results or Outcomes: The reduction process converts the electron-withdrawing functions into electron-donating amino and alkyl groups .

Application in Chemical Synthesis

Scientific Field: This application falls under the field of Chemical Synthesis .

Summary of the Application: 4-Amino-3,5-dimethylbenzaldehyde is used in chemical synthesis. It is used as a building block in the synthesis of more complex molecules .

Methods of Application or Experimental Procedures: The compound is used as a starting material in various chemical reactions to produce more complex molecules .

Results or Outcomes: The compound is used to produce a variety of complex molecules in chemical synthesis .

4-Amino-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H11NO. It is characterized by the presence of an amino group (-NH2) and two methyl groups (-CH3) attached to a benzaldehyde structure. This compound is notable for its unique reactivity and serves as an important intermediate in various organic synthesis processes. The compound's structure allows it to participate in a range of

- Oxidation: The aldehyde group can be oxidized to form 4-amino-3,5-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The aldehyde can be reduced to 4-amino-3,5-dimethylbenzyl alcohol through the use of reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The amino group can participate in electrophilic substitution reactions, including diazotization followed by coupling with phenols or amines to form azo compounds.

These reactions highlight the compound's versatility and utility in synthetic organic chemistry.

The biological activity of 4-Amino-3,5-dimethylbenzaldehyde has been explored in various studies. It has been investigated for its potential interactions with biological molecules, particularly enzymes. The compound's amino group acts as a nucleophile, allowing it to react with carbonyl groups in aldehydes and ketones, which may influence metabolic pathways and enzyme kinetics . Additionally, its derivatives are being studied for their potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

Several methods have been developed for synthesizing 4-Amino-3,5-dimethylbenzaldehyde:

- Nitration and Reduction: A common synthetic route involves the nitration of 3,5-dimethylbenzaldehyde followed by reduction of the nitro group to an amino group. Nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The reduction can be achieved through catalytic hydrogenation or using reducing agents such as tin in hydrochloric acid.

- One-Pot Reactions: Recent advancements have introduced one-pot reactions that streamline the synthesis process by combining multiple steps into a single reaction vessel, enhancing yield and reducing waste .

These methods demonstrate the compound's accessibility for research and industrial purposes.

4-Amino-3,5-dimethylbenzaldehyde has a wide range of applications:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: The compound is utilized in developing new materials with specific properties.

- Pharmaceutical Research: Investigated for potential use in drug synthesis and development.

- Biological Studies: Used in enzyme interaction studies and metabolic pathway investigations .

These applications underscore its importance across various scientific disciplines.

Interaction studies involving 4-Amino-3,5-dimethylbenzaldehyde focus on its reactivity with other chemical species. Notably, it can form stable hemiaminals and Schiff bases when reacted with primary amines or alcohols. These interactions are significant for understanding the compound's role in biological systems and its potential therapeutic uses . Furthermore, studies have shown that reaction conditions such as solvent polarity and temperature can significantly influence product yields during these interactions.

Several compounds share structural similarities with 4-Amino-3,5-dimethylbenzaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-3,5-dimethylbenzoic acid | Contains a carboxylic acid group instead of an aldehyde | Lacks aldehyde functionality |

| 4-Amino-3,5-dimethylbenzyl alcohol | Contains a hydroxyl group instead of an aldehyde | Lacks aldehyde functionality |

| 3,5-Dimethylbenzaldehyde | Lacks the amino group | Limited reactivity compared to 4-amino derivative |

The uniqueness of 4-Amino-3,5-dimethylbenzaldehyde lies in its dual functionality—both an amino group and an aldehyde group—which allows it to participate in a broader range of

Aromatic aldehydes, characterized by an aldehyde functional group (-CHO) attached to an aromatic ring, have played pivotal roles in synthetic organic chemistry since their discovery in the 19th century. The isolation of aldehydes by German chemist Justus von Liebig in 1835 marked the beginning of their systematic study. These compounds gained prominence in the early 20th century with the development of synthetic methods, enabling their use in perfumery, pharmaceuticals, and materials science. The aromatic aldehyde family includes derivatives such as benzaldehyde, cinnamaldehyde, and vanillin, which serve as foundational intermediates in diverse applications.

Discovery and Initial Characterization of 4-Amino-3,5-Dimethylbenzaldehyde

4-Amino-3,5-dimethylbenzaldehyde (C₉H₁₁NO) was first synthesized through nitration and reduction of 3,5-dimethylbenzaldehyde. The process involves nitration with concentrated nitric acid and sulfuric acid, followed by reduction of the nitro group to an amino group using catalytic hydrogenation or tin/hydrochloric acid. Early studies highlighted its unique reactivity, driven by the interplay between the electron-donating amino group and the electron-withdrawing aldehyde group. This dual functionality enables participation in nucleophilic addition, condensation, and substitution reactions, making it a versatile intermediate.

Significance in Synthetic Organic Chemistry

4-Amino-3,5-dimethylbenzaldehyde serves as a key building block in synthesizing complex molecules. Its amino group facilitates the formation of Schiff bases, while the aldehyde moiety enables oxidation, reduction, and cyclization reactions. These properties have made it indispensable in:

- Heterocyclic compound synthesis: Used to prepare triazoles, phenoxazines, and imidazoles through condensation reactions.

- Pharmaceutical intermediates: Acts as a precursor for bioactive molecules, including anticancer and antimicrobial agents.

- Material science: Incorporated into dyes, agrochemicals, and functional polymers.

Research Evolution and Current Scientific Interest

Recent advancements have expanded its applications:

Current research focuses on optimizing its reactivity through catalytic systems (e.g., photoredox and cobalt triple catalysis) and exploring its potential in green chemistry.

4-Amino-3,5-dimethylbenzaldehyde exists as a solid at room temperature [1]. The compound belongs to the class of aromatic aldehydes with amino substitution, which typically exhibit crystalline characteristics similar to other substituted benzaldehydes. Based on the structural properties and comparison with related compounds such as 4-(dimethylamino)benzaldehyde, which appears as a white to off-white crystalline powder [2], 4-Amino-3,5-dimethylbenzaldehyde is expected to display similar physical characteristics.

The compound features a molecular formula of C₉H₁₁NO with a molecular weight of 149.19 g/mol [1]. The presence of both electron-donating amino groups and electron-withdrawing aldehyde functionalities contributes to its distinct physical properties. The molecular structure incorporates two methyl substituents at positions 3 and 5, an amino group at position 4, and an aldehyde group at position 1 of the benzene ring .

Molecular Weight and Density

The molecular weight of 4-Amino-3,5-dimethylbenzaldehyde is precisely 149.19 g/mol [1] , as confirmed by multiple authoritative chemical databases including PubChem. This molecular weight is consistent with the empirical formula C₉H₁₁NO, accounting for nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.

Solubility Profile in Various Solvents

The solubility characteristics of 4-Amino-3,5-dimethylbenzaldehyde are determined by its polar aromatic structure with both hydrophilic and hydrophobic components. The compound is insoluble in water [6], which is typical for aromatic aldehydes with limited polar functionality. This poor water solubility results from the predominantly hydrophobic aromatic system, despite the presence of the amino group.

The compound demonstrates excellent solubility in organic solvents [6] . This enhanced organic solvent compatibility stems from the aromatic benzene ring system and the ability of organic solvents to effectively solvate both the amino and aldehyde functional groups. Ethanol and other alcoholic solvents are expected to provide good solubility due to their ability to form hydrogen bonds with both the amino group and the aldehyde oxygen [8].

Chloroform and other chlorinated solvents likely exhibit strong solvation properties for this compound, as evidenced by the general behavior of substituted benzaldehydes in such media [8]. The compound's solubility profile makes it suitable for synthetic applications in non-aqueous reaction media.

| Solvent Class | Solubility | Rationale |

|---|---|---|

| Water | Insoluble [6] | Limited polar interaction capability |

| Alcohols | Good solubility | Hydrogen bonding with NH₂ and C=O groups |

| Chlorinated solvents | High solubility | Effective aromatic system solvation |

| General organic solvents | Easily soluble [6] | Compatible with aromatic structure |

Thermal Properties

Melting and Boiling Points

Specific melting and boiling point data for 4-Amino-3,5-dimethylbenzaldehyde are not available in the current literature [4]. This absence of thermal data reflects the limited experimental characterization of this particular compound compared to more commonly studied benzaldehyde derivatives.

Electronic Properties

Electron Density Distribution

The electron density distribution in 4-Amino-3,5-dimethylbenzaldehyde is characterized by significant delocalization throughout the aromatic π-system [10]. The compound exhibits pronounced charge redistribution due to the competing electronic effects of the electron-donating amino group and the electron-withdrawing aldehyde functionality.

Theoretical calculations on substituted benzaldehydes indicate that amino substituents increase electron density on the aromatic ring [11], particularly at the ortho and para positions relative to the amino group. In 4-Amino-3,5-dimethylbenzaldehyde, this results in enhanced electron density at positions 2 and 6 of the benzene ring. Conversely, the aldehyde group withdraws electron density from the ring system, creating a dipolar charge distribution across the molecule.

The methyl groups at positions 3 and 5 contribute additional electron density through hyperconjugative effects [11], further modulating the overall electron distribution. This complex electronic structure results in regions of both high and low electron density, making the compound suitable for various chemical transformations including nucleophilic and electrophilic reactions.

Resonance Structures

4-Amino-3,5-dimethylbenzaldehyde exhibits extensive resonance stabilization through multiple canonical structures [10]. The primary resonance involves delocalization of the amino group lone pair into the aromatic π-system, resulting in increased electron density on the benzene ring and formal positive charge development on the nitrogen atom.

Key resonance structures include:

- Structure A: Neutral form with localized lone pair on nitrogen

- Structure B: Quinoid form with nitrogen bearing positive charge and negative charge on ring carbons

- Structure C: Extended conjugation involving the aldehyde carbonyl system

The resonance contribution is enhanced by the electron-donating methyl substituents [11], which stabilize the charge-separated forms through inductive and hyperconjugative effects. This resonance delocalization significantly influences the compound's reactivity patterns, making it more nucleophilic at the aromatic ring positions and more electrophilic at the aldehyde carbon.

Computational studies on similar para-substituted benzaldehydes demonstrate that electron-donating substituents increase the rotational barrier around the phenyl-formyl bond [11], indicating significant π-conjugation between the aromatic system and the aldehyde group.

Dipole Moment and Polarity

4-Amino-3,5-dimethylbenzaldehyde possesses a substantial dipole moment due to the opposing electronic effects of the amino and aldehyde functional groups [12]. While specific experimental dipole moment values are not available for this compound, theoretical estimates based on molecular structure suggest a dipole moment in the range of 2-4 Debye units.

Comparative data from related benzaldehyde derivatives provides insight into expected values. Benzaldehyde itself exhibits a dipole moment of 2.92 D [13], while 4-(dimethylamino)benzaldehyde shows enhanced polarity due to the strong electron-donating amino substitution [14]. The presence of two electron-donating methyl groups in addition to the amino substituent would be expected to increase the overall dipole moment compared to unsubstituted benzaldehyde.

The molecular polarity arises from the vector sum of individual bond dipoles, with the major contribution from the C=O bond (approximately 2.3 D) and the C-N bond (approximately 0.4 D) [12]. The methyl groups contribute smaller individual dipoles but their cumulative effect and favorable geometric arrangement enhance the overall molecular polarity.

Solvatochromic studies on similar compounds indicate that the dipole moment increases significantly in polar solvents due to enhanced charge separation in the excited state [15]. This positive solvatochromism reflects the intramolecular charge transfer character of electronic transitions in these amino-substituted benzaldehydes.

| Electronic Property | Characteristic | Expected Range/Value |

|---|---|---|

| Electron Density | Delocalized π-system [10] | Enhanced at positions 2,6 |

| Resonance Contribution | Multiple canonical forms [10] | Significant stabilization |

| Dipole Moment | Polar molecule [12] | Estimated 2-4 D |

| Polarity Classification | Moderately polar | Higher than benzaldehyde [13] |